molecular formula C14H15NO3 B5757912 isobutyl 2-oxo-1,2-dihydro-4-quinolinecarboxylate

isobutyl 2-oxo-1,2-dihydro-4-quinolinecarboxylate

Cat. No.: B5757912
M. Wt: 245.27 g/mol
InChI Key: CXQBGRCKZAIJLA-UHFFFAOYSA-N
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Description

Isobutyl 2-oxo-1,2-dihydro-4-quinolinecarboxylate is a useful research compound. Its molecular formula is C14H15NO3 and its molecular weight is 245.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 245.10519334 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Helical Structure Characterization

Oligoamides derived from 8-amino-4-isobutoxy-2-quinolinecarboxylic acid, related to isobutyl 2-oxo-1,2-dihydro-4-quinolinecarboxylate, have been synthesized and their helical structures characterized. These oligomers demonstrate a bent conformation stabilized by intramolecular hydrogen bonds, adopting a planar crescent shape in the solid state and a helical conformation in solution, confirmed by X-ray diffraction and NMR studies (Jiang et al., 2003).

2. Synthesis of Derivatives

Research has focused on synthesizing various derivatives of quinoline-3-carboxylic acids, including compounds related to this compound. These efforts contribute to the understanding of the structural properties and potential applications of these compounds (Leysen et al., 1987).

3. Photovoltaic Properties

Studies on quinoline derivatives, closely related to this compound, have shown potential in photovoltaic applications. This includes the exploration of their properties in organic–inorganic photodiode fabrication, which could have implications for renewable energy technologies (Zeyada et al., 2016).

4. Organic Reagent Applications

This compound and its derivatives have been synthesized and examined as organic reagents, particularly in the detection of metal ions. This showcases their potential utility in analytical chemistry and materials science (Nakano et al., 1980).

Future Directions

The future directions for research on isobutyl 2-oxo-1,2-dihydro-4-quinolinecarboxylate and related compounds could involve further exploration of their therapeutic potential, as well as the development of more efficient synthesis methods .

Properties

IUPAC Name

2-methylpropyl 2-oxo-1H-quinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-9(2)8-18-14(17)11-7-13(16)15-12-6-4-3-5-10(11)12/h3-7,9H,8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQBGRCKZAIJLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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